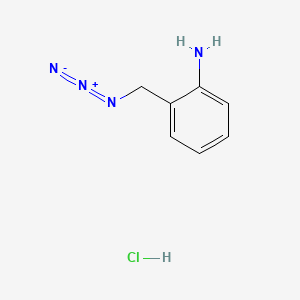
2-(Azidomethyl)aniline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Azidomethyl)aniline hydrochloride is an organic compound that features an azide group attached to a benzene ring with an amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Azidomethyl)aniline hydrochloride typically involves the reaction of 2-(Chloromethyl)aniline with sodium azide in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is carried out under reflux conditions to ensure complete conversion of the starting material to the azide product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the hydrochloride salt.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Azidomethyl)aniline hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, replacing other functional groups on the benzene ring.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions: The azide group can undergo [3+2] cycloaddition reactions with alkynes to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3) in DMSO or acetonitrile.
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Cycloaddition: Copper(I) catalysts for [3+2] cycloaddition with alkynes.
Major Products:
Substitution: Formation of substituted aniline derivatives.
Reduction: Formation of 2-(Aminomethyl)aniline.
Cycloaddition: Formation of triazole derivatives.
Applications De Recherche Scientifique
2-(Azidomethyl)aniline hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various heterocycles and complex organic molecules.
Biology: Employed in the synthesis of bioactive compounds and as a precursor for pharmaceuticals.
Medicine: Investigated for its potential use in drug development and as a precursor for imaging agents.
Industry: Utilized in the production of polymers and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(Azidomethyl)aniline hydrochloride involves its reactivity as an azide compound. The azide group can participate in nucleophilic substitution and cycloaddition reactions, leading to the formation of various products. The compound’s reactivity is influenced by the electronic properties of the benzene ring and the presence of the amine group .
Comparaison Avec Des Composés Similaires
2-(Chloromethyl)aniline: A precursor in the synthesis of 2-(Azidomethyl)aniline hydrochloride.
2-(Aminomethyl)aniline: The reduced form of this compound.
Azidobenzene: Another azide-containing compound with similar reactivity.
Uniqueness: this compound is unique due to the presence of both an azide group and an amine group on the benzene ring. This combination allows for a wide range of chemical transformations and applications, making it a versatile compound in synthetic chemistry and industrial processes .
Propriétés
Formule moléculaire |
C7H9ClN4 |
|---|---|
Poids moléculaire |
184.62 g/mol |
Nom IUPAC |
2-(azidomethyl)aniline;hydrochloride |
InChI |
InChI=1S/C7H8N4.ClH/c8-7-4-2-1-3-6(7)5-10-11-9;/h1-4H,5,8H2;1H |
Clé InChI |
BFTDKPYBKYEOQB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CN=[N+]=[N-])N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane]-5-ol](/img/structure/B15306973.png)

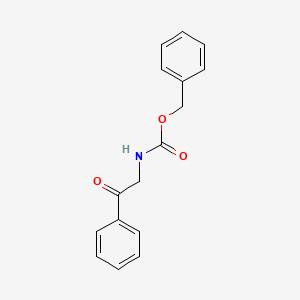
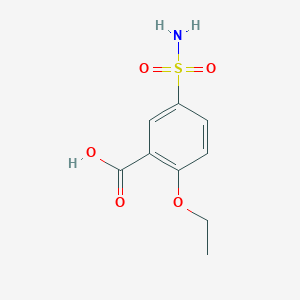
![Methyl8-amino-5-oxaspiro[3.5]nonane-2-carboxylatehydrochloride](/img/structure/B15306995.png)
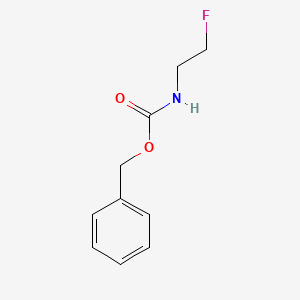
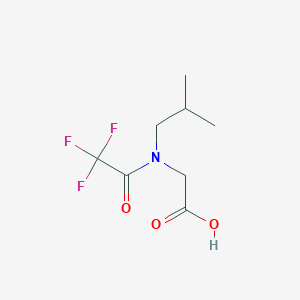
![tert-butyl N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydronaphthalen-2-yl]carbamate](/img/structure/B15307017.png)
![rac-2-[(3R,4S)-2,6-dioxo-4-(trifluoromethyl)piperidin-3-yl]-4-hydroxy-2,3-dihydro-1H-isoindole-1,3-dione, trans](/img/structure/B15307031.png)
![1-[(3-Methylpyridin-4-yl)methyl]piperazine](/img/structure/B15307032.png)
![Tert-butyl 5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B15307039.png)

